Influenza Endonuclease Fragment Hit
In a fragment-based screening campaign targeting influenza PA endonuclease, pyromeconic acid (compound 1) demonstrated a validated inhibitory IC50 of 22.5 μM with a ligand efficiency (LE) of 0.79 [1]. This established it as a tractable fragment hit that served as the foundation for subsequent optimization. Through fragment growth and merging strategies, the same study developed a lead compound with an IC50 of 14 nM (over 1,600-fold improvement) and an EC50 of 2.1 μM against H1N1 influenza virus in MDCK cells [1]. In contrast, structurally related maltol and ethyl maltol have not been reported as influenza endonuclease inhibitors, nor are they recognized fragment starting points for this target class [2][3].
| Evidence Dimension | Influenza PA endonuclease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 22.5 μM (LE = 0.79) |
| Comparator Or Baseline | Maltol / Ethyl maltol: no reported activity against this target |
| Quantified Difference | Pyromeconic acid: validated fragment hit with IC50 = 22.5 μM; maltol/ethyl maltol: not active |
| Conditions | Influenza PA endonuclease biochemical assay; metal-binding pharmacophore library screen |
Why This Matters
For antiviral drug discovery programs targeting influenza endonuclease, pyromeconic acid provides a chemically validated fragment starting point with established ligand efficiency, whereas maltol and ethyl maltol do not offer this entry point, making pyromeconic acid the appropriate selection for fragment-based screening and medicinal chemistry optimization.
- [1] Credille CV, et al. Fragment-Based Identification of Influenza Endonuclease Inhibitors. J Med Chem. 2016;59(14):6820-6837. View Source
- [2] PubChem. Maltol (Compound Summary). National Center for Biotechnology Information. View Source
- [3] PubChem. Ethyl maltol (Compound Summary). National Center for Biotechnology Information. View Source
